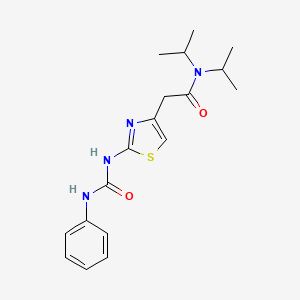

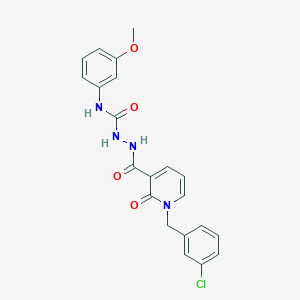

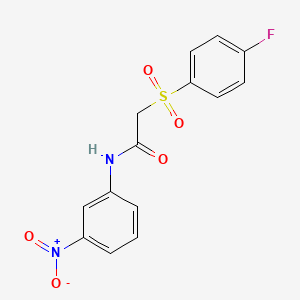

![molecular formula C10H14O4 B2812357 Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 625100-09-6](/img/structure/B2812357.png)

Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate” is a complex organic compound. It contains a bicyclic structure, which is a structure with two rings . The compound also contains an ester functional group, indicated by the “carboxylate” in its name, and a ketone functional group, indicated by the “oxo” in its name .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and multiple functional groups . The stereochemistry, indicated by the “(1S,5R)” in the name, suggests that there are chiral centers at the 1 and 5 positions of the bicyclic structure .Wissenschaftliche Forschungsanwendungen

Chemo- and Stereoselective Synthesis

The compound has been utilized in chemo- and stereoselective synthesis processes. For instance, a study demonstrated the dirhodium(II)-catalyzed C-H insertion reaction of specific diazo compounds leading to stereoselectively obtained cyclopentanemethanol derivatives, showcasing its potential in creating optically active, highly functionalized structures (Yakura et al., 1999).

Conformational Analysis and Structural Studies

Detailed conformational and structural analyses of derivatives of the compound have been conducted. For example, the structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate provided insights into its conformational behavior using NMR spectroscopy, revealing its preferred conformations and assisting in the understanding of its chemical properties (Arias-Pérez et al., 1995).

Synthesis and Stereochemistry

Research on the synthesis and stereochemistry of 3-Azabicyclo[3.3.1]nonane derivatives highlighted the Michael reactions of certain carboxylates, resulting in the formation of substituted derivatives. This work provides valuable information on stereochemical aspects of these reactions and further transformations of the products (Vafina et al., 2003).

Conformational Energies and Geometries

Studies have also delved into the conformational energies and geometries of oxabicyclo[3.3.1]nonanes and their complexes, using NMR spectroscopy and empirical force field calculations. Such research helps in understanding the influence of substituents on the conformational preferences of these compounds, which is crucial for their application in synthesis and material science (Cranenburgh et al., 1981).

Application in Enantioselective Oxidation

The compound and its derivatives have found applications in the enantioselective oxidation of secondary alcohols, where they were used as chiral ligands in catalytic processes, showing good to excellent selectivity factors. This application is significant in the production of optically active substances, an essential aspect of pharmaceutical chemistry and synthetic organic chemistry (Breuning et al., 2009).

Zukünftige Richtungen

The study of new and complex organic compounds like “Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate” is a vibrant field of research. These compounds can have a variety of applications, from medicinal chemistry to materials science. Future research could involve studying the synthesis, properties, and potential applications of this compound .

Eigenschaften

IUPAC Name |

methyl (1R,5S)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-10(12)6-2-7-4-14-5-8(3-6)9(7)11/h6-8H,2-5H2,1H3/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUVBQLGYGGODF-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2COCC(C1)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1C[C@@H]2COC[C@H](C1)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

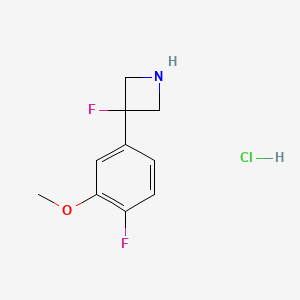

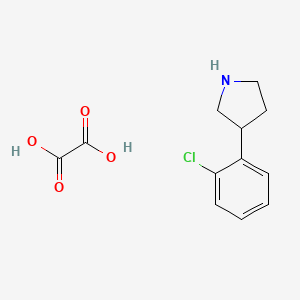

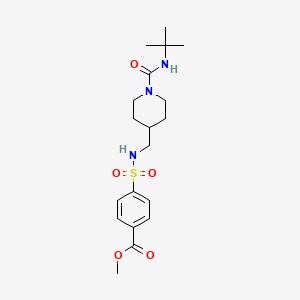

![N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2812280.png)

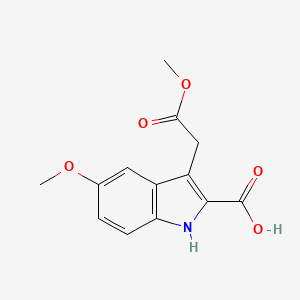

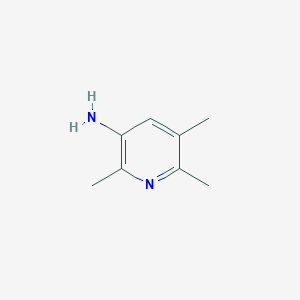

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2812286.png)

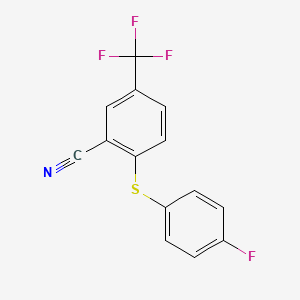

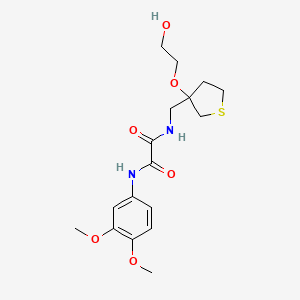

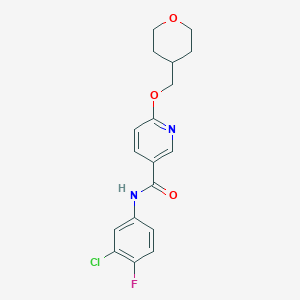

![7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2812296.png)